molecular formula C11H7ClN4O2 B14642086 8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin CAS No. 56394-33-3

8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin

Cat. No.: B14642086
CAS No.: 56394-33-3
M. Wt: 262.65 g/mol
InChI Key: QUAWYAXCXRJKHT-UHFFFAOYSA-N
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Description

8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin is a compound that combines the structural features of coumarin and tetrazole. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. Tetrazoles, on the other hand, are known for their stability and ability to form strong hydrogen bonds, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a catalyst such as sulfuric acid.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting the appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin is unique due to the presence of both the chloro and tetrazole groups, which confer specific chemical and biological properties. The combination of these groups enhances its stability, reactivity, and potential biological activities .

Properties

CAS No.

56394-33-3

Molecular Formula

C11H7ClN4O2

Molecular Weight

262.65 g/mol

IUPAC Name

8-chloro-4-methyl-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C11H7ClN4O2/c1-5-6-3-2-4-7(12)9(6)18-11(17)8(5)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16)

InChI Key

QUAWYAXCXRJKHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC=C2Cl)C3=NNN=N3

Origin of Product

United States

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